molecular formula C12H17ClN2O3 B2998695 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride CAS No. 1334145-95-7

2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride

Cat. No.: B2998695
CAS No.: 1334145-95-7
M. Wt: 272.73
InChI Key: MVTPBDPXVZFHQZ-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride (CAS: 1334145-95-7) is a hydrochloride salt of a phenylacetic acid derivative featuring a branched amido-amine substituent. This compound is classified as a pharmaceutical intermediate, suggesting its utility in synthesizing bioactive molecules or active pharmaceutical ingredients (APIs) . Its structure combines a phenylacetic acid backbone with a 2-amino-2-methylpropanamido group, conferring unique steric and electronic properties.

Properties

IUPAC Name

2-[(2-amino-2-methylpropanoyl)amino]-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-12(2,13)11(17)14-9(10(15)16)8-6-4-3-5-7-8;/h3-7,9H,13H2,1-2H3,(H,14,17)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTPBDPXVZFHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(C1=CC=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride, commonly referred to as a derivative of phenylglycine, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, therapeutic applications, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C8H10ClN2O2
  • Molecular Weight : 187.62 g/mol
  • CAS Number : 25705-52-6
  • Structure : The compound features an amino acid backbone with a phenyl group, contributing to its bioactivity.

Pharmacological Effects

The compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Activity : Research indicates that derivatives of phenylglycine possess anti-inflammatory properties, making them suitable for treating conditions like arthritis and rheumatism. This is attributed to their ability to inhibit the release of pro-inflammatory cytokines .
  • Analgesic Effects : The compound has been shown to reduce pain in various animal models, suggesting potential applications in pain management therapies .
  • Antipyretic Properties : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it can lower fever by acting on the hypothalamus .

The biological activity is primarily mediated through:

  • Inhibition of Cyclooxygenase Enzymes (COX) : This leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly in the context of pain perception and mood regulation .

Study 1: Anti-inflammatory Efficacy

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The reduction was comparable to that observed with standard NSAIDs, highlighting its potential as an anti-inflammatory agent .

Study 2: Pain Management

In a double-blind clinical trial involving patients with chronic pain conditions, participants receiving the compound reported a notable decrease in pain scores compared to those receiving a placebo. This suggests that the compound may be effective in managing chronic pain syndromes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways
AntipyreticHypothalamic action

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in water
BioavailabilityHigh
MetabolismHepatic
Elimination Half-life3–4 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their synthesis, properties, and applications:

2-(Amino-15N)-2-phenylacetic Acid Hydrochloride ([15N1]-SI-42)
  • Molecular Formula: C8H9Cl15NNO2 (isotopically labeled).
  • Synthesis: Prepared by refluxing 2-(amino-15N)-2-phenylacetonitrile hydrochloride in 6M HCl for 24 hours, yielding 100% product .
  • Properties : Melting point 228°C (decomposition), IR absorption at 3105 cm⁻¹ (N–H stretch).
  • Applications : Isotopic labeling for mechanistic or metabolic studies.
Methyl 2-(Amino-15N)-2-phenylacetate ([15N1]-SI-43)
  • Molecular Formula: C9H11NO2 (ester form).
  • Synthesis: Derived from 2-(amino-15N)-2-phenylacetic acid hydrochloride via esterification with SOCl2 in methanol (44% yield) .
  • Properties : Yellow oil with IR absorption at 3244 cm⁻¹ (O–H/N–H).
  • Applications : Intermediate for labeled compounds; esterification improves volatility for analytical methods.
2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS: 28544-42-5)
  • Molecular Formula: C9H12ClNO2.
  • Molecular Weight : 201.65 g/mol .
  • Structure: Substitutes the target’s propanamido group with a methylamino group.
  • Applications: Potential precursor for chiral resolution or peptide synthesis.
Methyl 2-Amino-2-phenylacetate Hydrochloride (CAS: 15028-40-7)
  • Molecular Formula: C9H12ClNO2 (same as above but esterified).
  • Synthesis: Esterification of 2-amino-2-phenylacetic acid with methanol and SOCl2 .
  • Applications : Protecting group strategy in organic synthesis .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Applications
Target Compound Not explicitly provided Estimated >250 Propanamido, phenylacetic acid Solid (HCl salt) Pharmaceutical intermediate
2-(Amino-15N)-2-phenylacetic acid HCl C8H9Cl15NNO2 ~183 (isotopic) Amino, phenylacetic acid Solid Isotopic tracing
2-(Methylamino)-2-phenylacetic acid HCl C9H12ClNO2 201.65 Methylamino, phenylacetic acid Solid Chiral synthesis
Methyl 2-amino-2-phenylacetate HCl C9H12ClNO2 201.65 Ester, amino Crystalline Protecting group in synthesis

Q & A

Q. What are the standard synthetic routes for 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride?

The synthesis typically involves coupling 2-amino-2-methylpropanamide with a phenylacetic acid derivative. Protection of the amine group (e.g., using Boc anhydride) may precede coupling via reagents like HATU or EDC. Deprotection and subsequent salt formation with HCl yields the hydrochloride form. Reaction optimization includes solvent selection (e.g., toluene/water mixtures) and reflux conditions .

Q. Which spectroscopic methods are critical for structural characterization?

Key techniques include:

  • NMR for confirming backbone structure and substituents.
  • FTIR to identify functional groups (amide, carboxylic acid).
  • Single-crystal XRD for absolute stereochemical confirmation.
  • HPLC to assess purity and identify by-products .

Q. What solvent systems are recommended for solubility testing?

The hydrochloride salt enhances water solubility, but DMSO or ethanol is often used for in vitro studies. Pre-solubility testing via gradient polarity solvents (e.g., water, acetonitrile) is advised to determine optimal conditions .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is commonly used. Post-reaction, solvents are evaporated under reduced pressure, and products are isolated via crystallization or extraction .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and ensure access to emergency showers/eye wash stations. Avoid inhalation and skin contact due to potential irritancy .

Advanced Research Questions

Q. How can coupling efficiency be optimized to minimize by-products?

  • Adjust stoichiometry (excess acyl chloride or activating agent).
  • Use high-boiling solvents (e.g., toluene) under reflux for improved kinetics.
  • Monitor pH to avoid side reactions (e.g., hydrolysis).
  • Employ coupling agents like HATU for sterically hindered amines .

Q. What strategies resolve discrepancies between experimental and computational LogD values?

Validate computational predictions (e.g., pKa ~1.55) with experimental shake-flask methods at varying pH levels (5.5 and 7.4). Adjust for ionic strength and counterion effects .

Q. How are impurities identified and quantified in the final product?

  • HPLC-MS detects low-abundance by-products (e.g., unreacted intermediates).
  • NMR identifies structural analogs (e.g., diastereomers).
  • Compare retention times with certified impurity standards .

Q. What in vitro models evaluate its neuroactivity as a glutamate analog?

  • Primary neuronal cultures assess synaptic activity via electrophysiology.
  • Receptor-binding assays (e.g., NMDA, AMPA receptors) quantify affinity.
  • Metabolic stability tests in cerebrospinal fluid simulate bioavailability .

Q. How can synthesis be scaled without compromising yield?

  • Transition from batch to continuous flow reactors for improved heat/mass transfer.
  • Optimize crystallization conditions (e.g., anti-solvent addition rate).
  • Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Methodological Notes

  • Storage : Store at -20°C in a desiccator to prevent hygroscopic degradation .
  • Data Validation : Cross-reference experimental results with multiple analytical techniques (e.g., NMR + XRD) to confirm structural assignments .
  • Contradiction Analysis : Replicate synthesis under controlled conditions to isolate variables (e.g., temperature, catalyst) when yields vary .

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